

Application Notes and Protocols for SHP2-D26 in Cell Culture Assays

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Compound of Interest

Compound Name: SHP2-D26

Cat. No.: B15540712

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **SHP2-D26**, a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein, in cell-based assays. The following sections detail the experimental procedures for cell culture, assessment of cell viability, and analysis of protein degradation and downstream signaling pathways.

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of several human cancers, making it an attractive therapeutic target.[3][4] **SHP2-D26** is a first-in-class PROTAC degrader that targets SHP2 for ubiquitination and subsequent proteasomal degradation.[3][5] This mode of action offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein, thereby potentially leading to a more profound and sustained pharmacological effect.[6][7]

Data Presentation

The following tables summarize the in vitro efficacy of **SHP2-D26** in two cancer cell lines: KYSE520 (esophageal squamous cell carcinoma) and MV4;11 (acute myeloid leukemia).

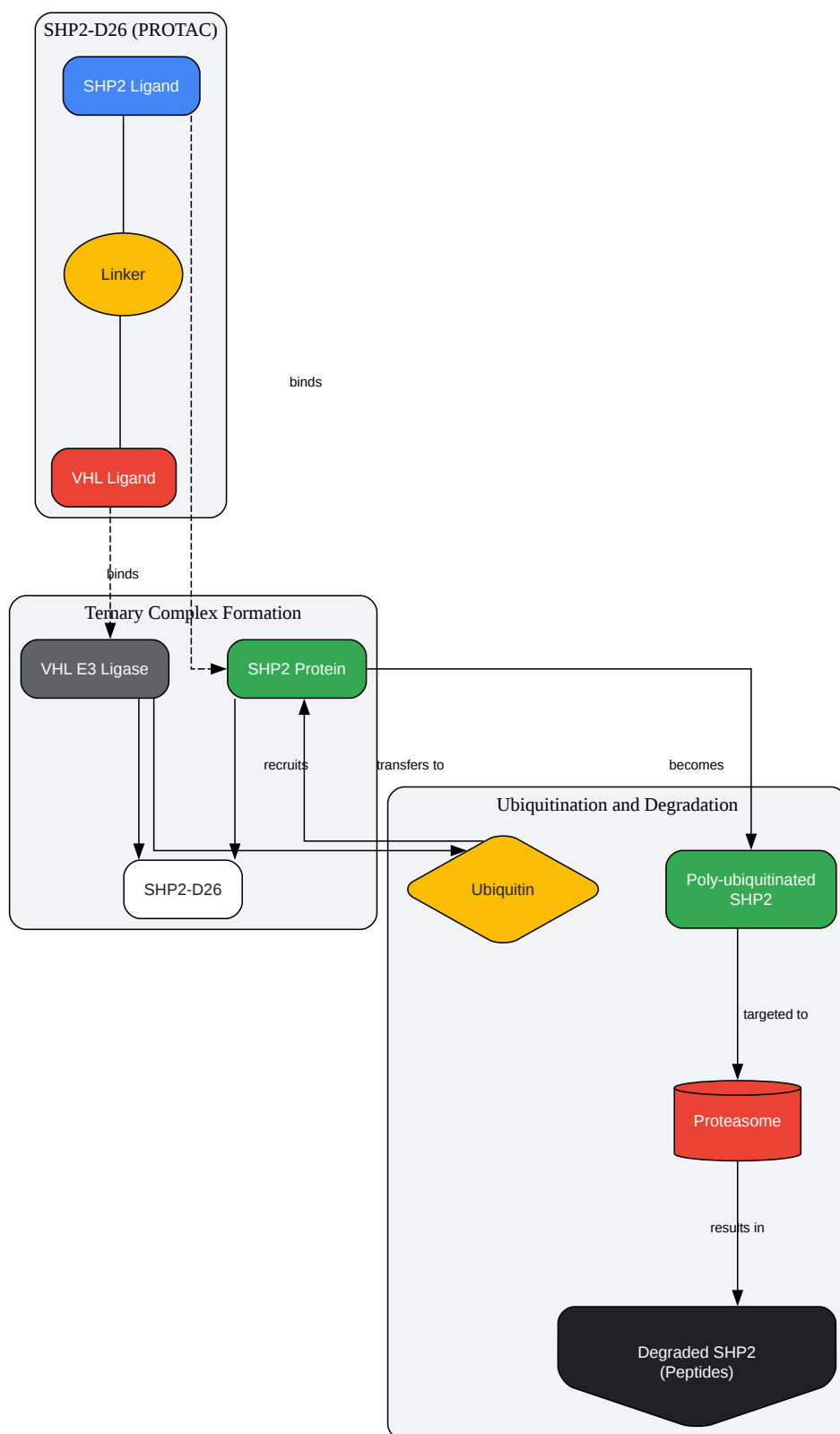
Table 1: Potency of **SHP2-D26** in Cancer Cell Lines[8]

Cell Line	Compound	DC ₅₀ (nM)	IC ₅₀ (nM)
KYSE520	SHP2-D26	6.0	660
MV4;11	SHP2-D26	2.6	0.99

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

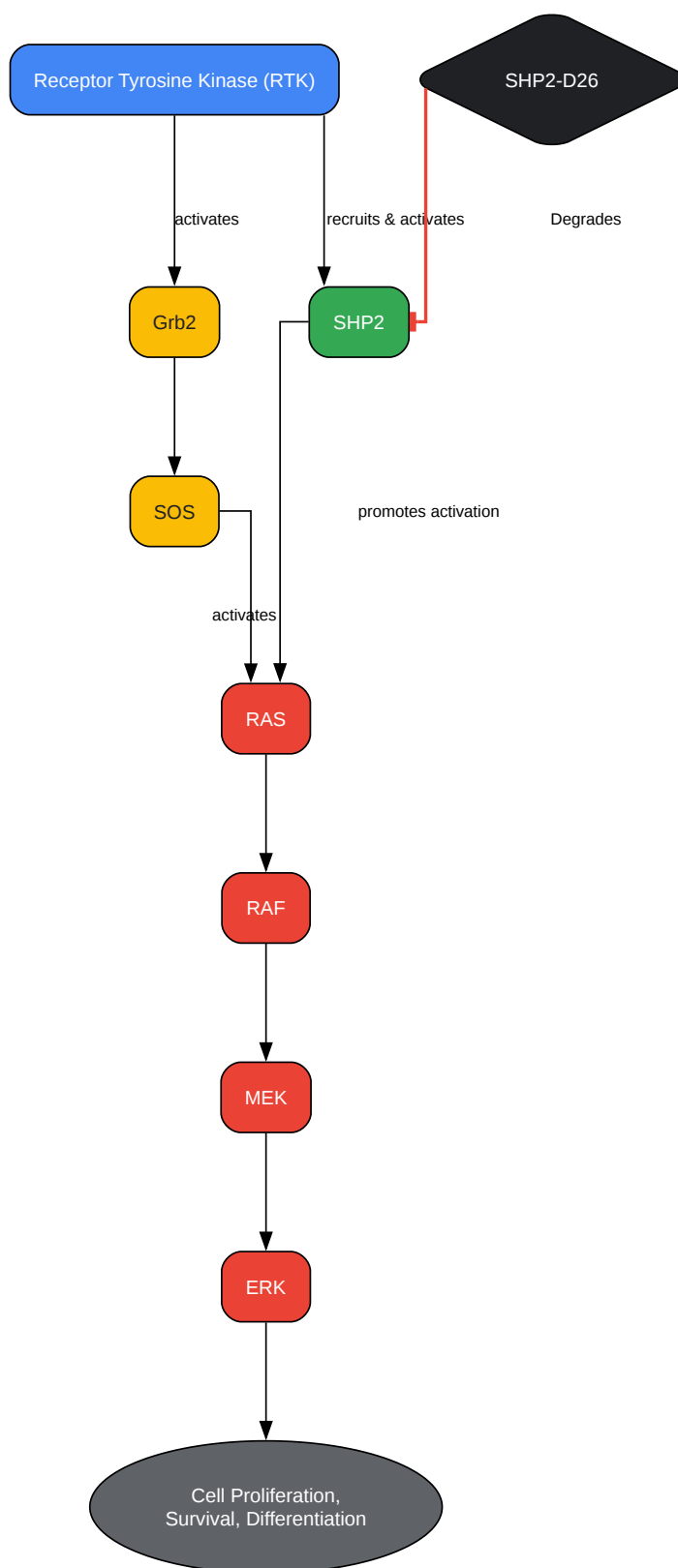
Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of **SHP2-D26** and its impact on the SHP2 signaling pathway.



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Caption: Mechanism of SHP2 degradation by **SHP2-D26**.



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Caption: SHP2 signaling pathway and the inhibitory action of **SHP2-D26**.

Experimental Protocols

Cell Culture

KYSE520 Cells:

- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: KYSE520 cells are adherent. When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

MV4;11 Cells:

- Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: MV4;11 cells grow in suspension. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. To subculture, add fresh medium to dilute the cell suspension to a density of approximately 2 x 10⁵ cells/mL, 2-3 times per week.

Western Blot Analysis

This protocol is for assessing the degradation of SHP2 and the phosphorylation status of its downstream target, ERK.

1. Cell Lysis: a. Plate cells and treat with desired concentrations of **SHP2-D26** for the indicated times. b. After treatment, wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape adherent cells (KYSE520) or pellet suspension cells (MV4;11) and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins on a 4-12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Anti-SHP2 (Bethyl Laboratories, A301-544A)
 - Anti-phospho-ERK1/2 (Thr202/Tyr204) (Cell Signaling Technology, #4370)
 - Anti-ERK1/2 (Cell Signaling Technology, #9102)
 - Anti-GAPDH (as a loading control)c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

Cell Viability Assay

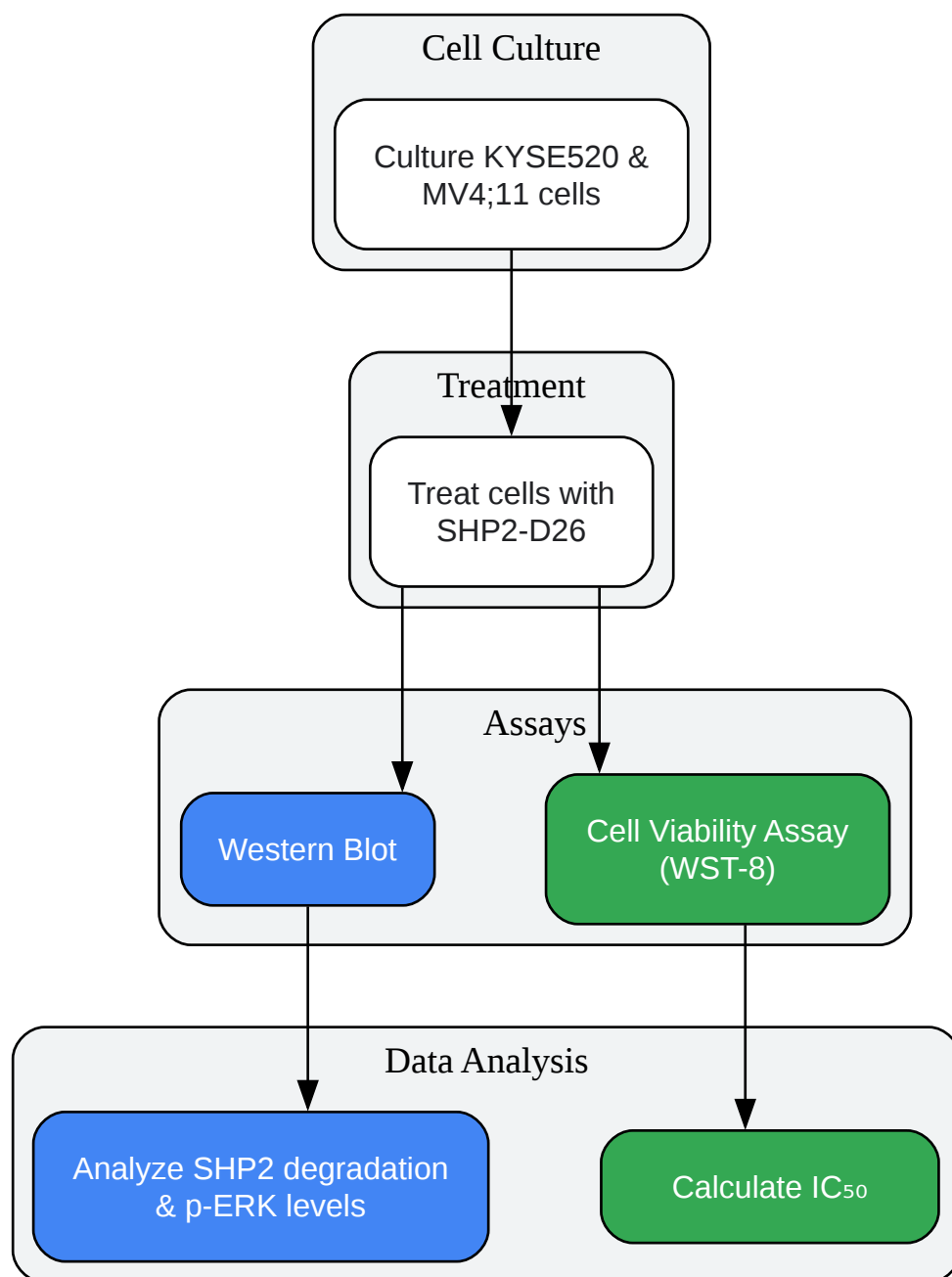
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of **SHP2-D26**.

1. Cell Seeding: a. For KYSE520 (adherent cells), seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight. b. For MV4;11 (suspension cells), seed 5,000-10,000 cells per well in a 96-well plate.
2. Compound Treatment: a. Prepare serial dilutions of **SHP2-D26** in the appropriate culture medium. b. Add the diluted compound to the wells, including a vehicle control (DMSO).
3. Incubation: a. Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO₂.^[9]
4. Viability Measurement (WST-8 Assay):^[9] a. Add 10 µL of WST-8 solution (e.g., CCK-8) to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm

using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the IC_{50} value by plotting the percentage of viability against the log concentration of **SHP2-D26** and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram



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Caption: General workflow for **SHP2-D26** cell-based assays.

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